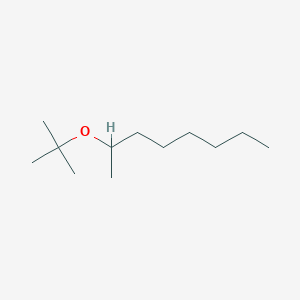
Octane, 2-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butoxyoctane: is an organic compound with the molecular formula C12H26O . It is a type of ether, specifically a butyl ether, where a butyl group is bonded to an octane chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-t-Butoxyoctane typically involves the reaction of tert-butyl alcohol with octyl bromide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
tert-Butyl alcohol+octyl bromideKOBu-t2-t-Butoxyoctane+KBr
Industrial Production Methods: In an industrial setting, the production of 2-t-Butoxyoctane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-t-Butoxyoctane can undergo oxidation reactions to form corresponding alcohols and ketones. Common oxidizing agents include and .
Reduction: Reduction of 2-t-Butoxyoctane can be achieved using to produce the corresponding alcohol.
Substitution: The ether linkage in 2-t-Butoxyoctane can be cleaved under acidic conditions, leading to the formation of and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products Formed:
Oxidation: tert-Butyl alcohol, octanone.
Reduction: tert-Butyl alcohol, octanol.
Substitution: tert-Butyl alcohol, octanol.
Applications De Recherche Scientifique
Chemistry: 2-t-Butoxyoctane is used as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various chemical reactions.
Biology and Medicine: In biological research, 2-t-Butoxyoctane is used as a solvent for the extraction of lipids and other hydrophobic compounds from biological samples. It is also used in the formulation of certain pharmaceuticals.
Industry: In the industrial sector, 2-t-Butoxyoctane is used as a solvent in the production of paints, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-t-Butoxyoctane involves its interaction with various molecular targets. As a solvent, it can disrupt the hydrophobic interactions between molecules, leading to the solubilization of hydrophobic compounds. In chemical reactions, it can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
2-Butoxyethanol: An ether with a similar structure but shorter carbon chain.
2-(tert-butoxy)butane: Another ether with a tert-butyl group but different carbon chain length.
Uniqueness: 2-t-Butoxyoctane is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain ethers. This makes it more suitable for certain applications where higher boiling points and lower volatility are required.
Conclusion
2-t-Butoxyoctane is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it valuable in various scientific and industrial processes.
Propriétés
Numéro CAS |
844640-20-6 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]octane |
InChI |
InChI=1S/C12H26O/c1-6-7-8-9-10-11(2)13-12(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
RPDXBCHKWMUFMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


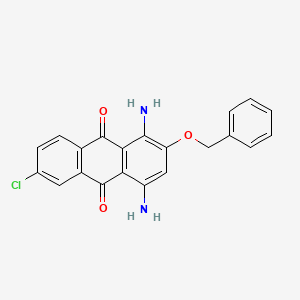
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
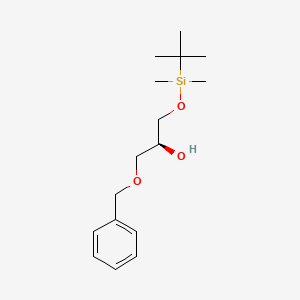
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

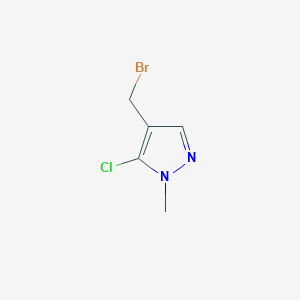
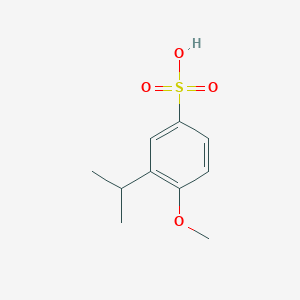
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
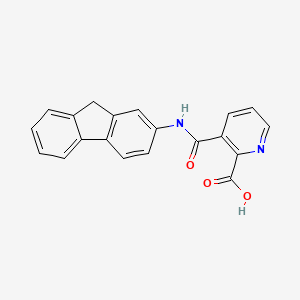
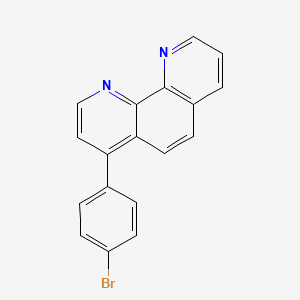

![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)

![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
